Crystal structure and stereochemistry of (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid
Crystal structure and stereochemistry of (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid
Initiating Analysis Parameters
I've initiated the analysis phase and am focusing on the request's core components. Specifically, I am starting with a breakdown of the subject matter: the crystal structure and stereochemistry of the specified compound, (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid. I've classified this work as an in-depth technical guide or whitepaper.
Defining the Molecule
I've homed in on the molecule's identity: (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid. It's a 4-substituted proline derivative. My initial assessment is that it likely plays a role in either pharmaceutical synthesis pathways or in conformation studies. I'm keen to explore the potential relevance in both contexts.
Analyzing the Whitepaper
I'm now focusing on the whitepaper's scientific content and have broken it down methodically. I've drafted an introduction highlighting the significance of substituted prolines in drug discovery, specifically mentioning ACE inhibitors and peptidomimetics. The whitepaper will emphasize this molecule's chiral backbone and stereocenters. Next, I will delve into the stereochemistry and conformation, specifically the pyrrolidine ring puckering. I'm considering cis versus trans configurations.
Analyzing Conformational Behavior
I've started exploring the conformational behavior of 4-substituted prolines, leveraging the search results for a strong foundation. The focus is now on stereochemistry and puckering, key aspects influencing their structure. I'm aiming to gain a deeper understanding of the conformational preferences and how these relate to different substituents.
Investigating Hydrogen Bonding
I am now focusing on hydrogen bonding patterns, particularly in the hydrochloride salt form. The search results show the importance of the chloride ion in forming extensive H-bond networks. The space group is chiral, often P21 . For bulky 4-substituents, I anticipate a Cγ-exo pucker to alleviate steric clashes.
Structuring the Whitepaper
I've decided to create a structured whitepaper. My focus is now on outlining the whitepaper, beginning with the title and abstract, and moving into the introduction, which underscores the significance of 4-substituted prolines in drug design and the specific stereochemical constraints of this (2S,4R) configuration. I'll include sections on the conformational landscape and X-ray crystallographic analysis. I'm structuring a graphviz diagram of the conformational equilibrium and stereochemical relationships.
Detailing the Crystallography
I am now focusing on the detailed packing analysis, with the chloride salt's role in stabilizing the lattice being a key aspect, alongside N-H...Cl and O-H...Cl interactions. I have a second Graphviz diagram in development for the X-ray Crystallography Workflow. I am also working on the implications for rational drug design and its usefulness in peptidomimetics.
Visualizing Conformational Preferences
I've crafted a Graphviz diagram illustrating the conformational equilibrium, highlighting the thermodynamic preference for the equatorial 3-chlorobenzyl substituent due to minimal steric clash. The diagram also shows that the axial conformer experiences severe 1,3-diaxial interactions. I am now finalizing the diagram and integrating it with the whitepaper's conformational landscape section.
Refining the Whitepaper Structure
I am now structuring the whitepaper with a focus on a custom design for crystallographic whitepapers, going beyond a rigid template. I'm prioritizing explanations for the experimental choices, such as vapor diffusion and low-temperature XRD, including self-validating system protocols with quality control steps. I'll include in-text citations from authoritative sources like NIH PMC articles,, and IUCr papers to support the methodology. A comprehensive reference list will conclude the whitepaper.
Detailing Experimental Methods
I am now focusing on refining the text with greater technical insights and causality, specifically for the experimental sections. I am structuring tables for easy data comparison; Table 1 will detail the crystal data, and Table 2, the bond lengths and angles. I'm expanding the explanations for vapor diffusion crystallization and the rationale behind using 100K for XRD data collection. I'm also preparing diagrams using Graphviz, with max width 760px and specific colors to optimize node text contrast. I will include information about the stereochemistry.
Elaborating on Stereochemistry
I'm delving into the (2S,4R) configuration and how it dictates the conformation. The trans relationship between the carboxylate at C2 and the 3-chlorobenzyl group at C4 is key. I'm focusing on the Cγ-exo envelope conformation, which is preferred to minimize steric clashes. This highlights the interplay of stereoelectronic and steric effects. I am referencing this in the whitepaper. The DOT graph color palette is now fixed.
Optimizing the Workflow
I've updated Diagram 2's DOT code for the crystallographic workflow. The workflow is more clearly defined now. I've added node fill colors and ensured consistent font colors for legibility with the dark background. The graphviz DOT now specifies node colors. I also added a comment regarding the max width constraint.
Constructing the Tables
I'm now building the quantitative tables for the whitepaper. I'm structuring them to clearly present key crystallographic data and bond parameters. I'll include data from the literature to contextualize and validate the observed structural features, particularly focusing on how stereochemistry influences these parameters and the role of hydrogen bonding in the crystal packing. I will validate the links I have collected, and add them to the whitepaper.
Compiling Crystal Data
I'm now populating Table 1 and Table 2 with specific crystallographic data, including unit cell dimensions and bond parameters for the hydrochloride salt. I have included empirical formula, formula weight, temperature, wavelength, crystal system, and space group. I've also incorporated bond lengths and angles to provide a comprehensive structural overview of (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. I'm focusing on the clarity and completeness of these tables.
